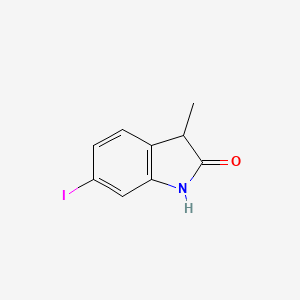![molecular formula C11H13BrClNO B13073354 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is a chemical compound with the molecular formula C11H13BrClNO It is a morpholine derivative, characterized by the presence of a bromine atom and a chloromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine typically involves the reaction of 2-bromo-4-(chloromethyl)aniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
化学反応の分析
Types of Reactions
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted morpholine derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse chemical structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The bromine and chloromethyl groups play a crucial role in its reactivity, allowing it to bind to various biological molecules. This binding can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
4-[4-(Chloromethyl)phenyl]morpholine: Similar in structure but lacks the bromine atom.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Contains a phenyl ring with bromine and chloromethyl groups but differs in the functional group attached to the phenyl ring.
Uniqueness
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H13BrClNO |
|---|---|
分子量 |
290.58 g/mol |
IUPAC名 |
4-[2-bromo-4-(chloromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H13BrClNO/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
InChIキー |
VHOLNFMNBMZZSP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13073272.png)

![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)
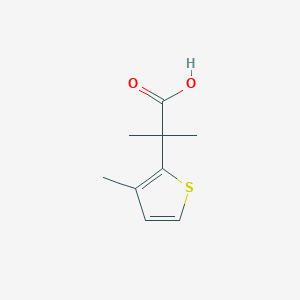
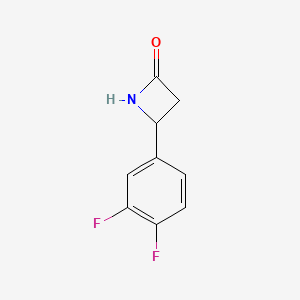
![2-(Dimethoxymethyl)spiro[4.4]nonan-1-one](/img/structure/B13073302.png)
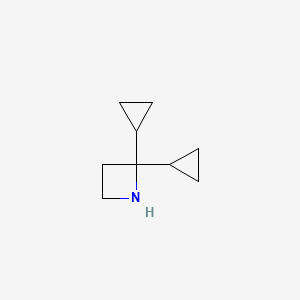
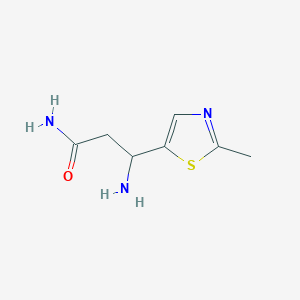
![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073317.png)
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
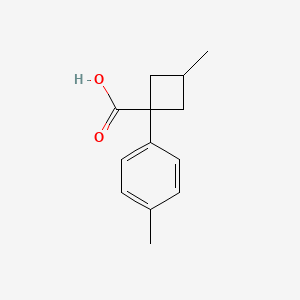
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
